N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
“([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine” is a chemical compound with the empirical formula C11H12N2O2 . It has a molecular weight of 204.23 .
Molecular Structure Analysis
The SMILES string for “([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine” is COC1=CC=C(C2=CC(CN)=NO2)C=C1 . The InChI is 1S/C11H12N2O2/c1-14-10-4-2-8(3-5-10)11-6-9(7-12)13-15-11/h2-6H,7,12H2,1H3 .Scientific Research Applications
Antidiabetic Screening
A study presented the synthesis of novel dihydropyrimidine derivatives and their in vitro antidiabetic screening using the α-amylase inhibition assay. These compounds were characterized by various spectroscopic techniques and showed potential antidiabetic activity (Lalpara et al., 2021).
Cytotoxic Activity
Research on the synthesis, characterization, and evaluation of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives was conducted. These compounds have shown potential as cytotoxic agents (Hassan et al., 2014).
Kinase Inhibition for Cancer Treatment
A selective and orally efficacious inhibitor of the Met kinase superfamily was discovered, highlighting the potential of dihydropyridine derivatives in cancer therapy. The compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model (Schroeder et al., 2009).
Antibacterial and Antifungal Activity
A study on novel 1,3-benzoxazines encompassing isoniazid showed significant antibacterial and antifungal activity, including potent anti-TB activity. These compounds represent promising leads for the development of new antimicrobial agents (Matada et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-13-6-4-11(5-7-13)15-9-12(20-24-15)10-19-17(22)14-3-2-8-18-16(14)21/h2-9H,10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQLNQSGXNOFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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